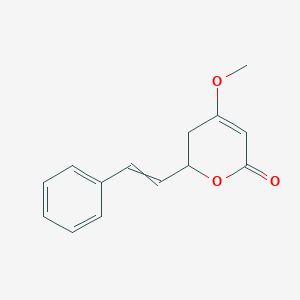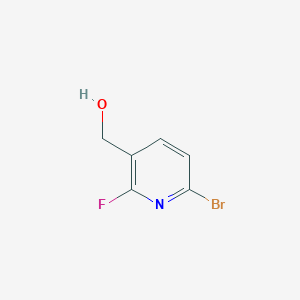![molecular formula C44H38O2 B8181791 (R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8181791.png)
(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of binaphthyl derivatives, which are known for their applications in asymmetric synthesis and catalysis due to their chiral properties .
準備方法
The synthesis of ®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol typically involves several steps. One common method includes the oxidative coupling of 2-naphthols using metal catalysts such as copper or vanadium . The reaction conditions often require precise control of temperature and solvent to ensure high yield and purity of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced using reagents like bromine or chlorine under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s chiral properties make it useful in studying stereochemistry and its effects on biological systems.
作用機序
The mechanism by which ®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves its interaction with various molecular targets. The compound’s chiral centers allow it to bind selectively to specific enzymes or receptors, influencing biochemical pathways and modulating activity. This selective binding is crucial in asymmetric catalysis, where the compound helps in achieving high enantioselectivity .
類似化合物との比較
Similar compounds include other binaphthyl derivatives such as:
1,1’-Bi-2-naphthol (BINOL): Widely used in asymmetric catalysis and chiral recognition processes.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Known for its applications in enantioselective hydrogenation and hydroformylation reactions.
SEGPHOS: Another chiral diphosphine ligand with a narrower dihedral angle, offering higher enantioselectivity in certain reactions. The uniqueness of ®-3,3’-Di([1,1’-biphenyl]-4-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol lies in its specific structural configuration, which provides distinct advantages in terms of stability and reactivity in various chemical processes.
特性
IUPAC Name |
1-[2-hydroxy-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-1-yl]-3-(4-phenylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38O2/c45-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)46)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-6,11-14,19-28,45-46H,7-10,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKPRFJQGAVZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)C4=CC=CC=C4)O)C5=C6CCCCC6=CC(=C5O)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6'-Dibromo-1,1'-bis(2-hexyldecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B8181718.png)


![4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid](/img/structure/B8181738.png)








